N-ethyl-2-(2-prop-2-enoxyphenoxy)ethanamine;hydrochloride
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Overview
Description
N-ethyl-2-(2-prop-2-enoxyphenoxy)ethanamine;hydrochloride: is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an ethyl group, a prop-2-enoxy group, and a phenoxy group attached to an ethanamine backbone. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-(2-prop-2-enoxyphenoxy)ethanamine;hydrochloride typically involves a multi-step process:
Formation of the Prop-2-enoxy Group: This step involves the reaction of an appropriate alcohol with an alkylating agent to introduce the prop-2-enoxy group.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide.
Formation of the Ethanamine Backbone: The ethanamine backbone is synthesized by reacting an appropriate amine with an alkylating agent.
Combination of Intermediates: The intermediates from the previous steps are combined through a series of condensation and substitution reactions to form the final compound.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and prop-2-enoxy groups, leading to the formation of aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the phenoxy group, converting it to a phenol derivative.
Substitution: The ethanamine backbone can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines are used in substitution reactions.
Major Products:
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include phenol derivatives.
Substitution: Products vary depending on the nucleophile used but can include halides, thiols, and amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: It is explored as a potential drug candidate due to its unique structure and reactivity, which may offer therapeutic benefits.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-ethyl-2-(2-prop-2-enoxyphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-ethyl-2-(2-ethylphenoxy)ethanamine;hydrochloride
- N-ethyl-2-phenoxyethanamine;hydrochloride
- N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine;hydrochloride
Comparison:
- Structural Differences: The presence of the prop-2-enoxy group in N-ethyl-2-(2-prop-2-enoxyphenoxy)ethanamine;hydrochloride distinguishes it from similar compounds, which may have different substituents.
- Reactivity: The unique structure of this compound can lead to different reactivity patterns, making it suitable for specific applications.
- Applications: While similar compounds may share some applications, the unique properties of this compound can make it more effective in certain contexts, such as drug development or material science.
Properties
IUPAC Name |
N-ethyl-2-(2-prop-2-enoxyphenoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-10-15-12-7-5-6-8-13(12)16-11-9-14-4-2;/h3,5-8,14H,1,4,9-11H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQBYDNMWRZRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC=C1OCC=C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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